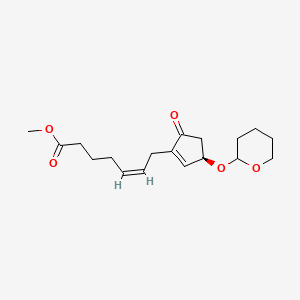

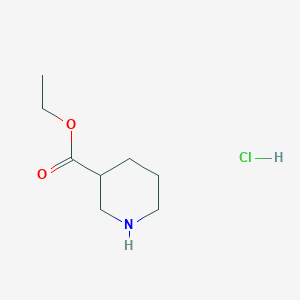

Ethyl 3-piperidinecarboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-piperidinecarboxylate hydrochloride is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Piperidine derivatives have been explored for their inhibitory effects on enzymes such as aromatase and acetylcholinesterase, which are relevant in conditions like estrogen-dependent cancers and neurodegenerative diseases, respectively .

Synthesis Analysis

The synthesis of piperidine derivatives, including ethyl 3-piperidinecarboxylate hydrochloride, often involves multi-step reactions that may include esterification, alkylation, and hydrogenation processes. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a related compound, has been described, which could potentially be adapted for the synthesis of ethyl 3-piperidinecarboxylate hydrochloride . Another study reports the practical synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, from 1-methyl-1,2,3,6-tetrahydropyridine, which could provide insights into the synthesis of ethyl 3-piperidinecarboxylate hydrochloride .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often characterized by techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound with a piperidine moiety, was elucidated using these methods, revealing the presence of hydrogen bonding and C-H…π interactions . These structural features are crucial for understanding the chemical behavior and biological activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization, alkylation, and elimination reactions. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of various derivatives, demonstrating the reactivity of the piperidine ring . Additionally, the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate and related compounds have been studied, providing insights into their stability and decomposition pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the piperidine ring can significantly affect these properties. For instance, the introduction of alkyl or phenyl groups at specific positions on the piperidine ring has been shown to enhance the anti-acetylcholinesterase activity of certain derivatives . The study of these properties is essential for the development of piperidine-based pharmaceuticals.

科学的研究の応用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

As for “Ethyl 3-piperidinecarboxylate hydrochloride”, it is a chemical compound with the molecular formula C8H16ClNO2 . Unfortunately, specific applications, methods of application, and results or outcomes for this compound were not found in the available resources.

-

Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Chiral Optimization In one case, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for this process .

-

Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Chiral Optimization In one case, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for this process .

-

Synthesis of Chromeno [3,4- c ]pyridin-5-ones Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, a related compound, was used in the synthesis of chromeno [3,4- c ]pyridin-5-ones .

-

Inhibitors of Legionella MIP Protein Ethyl pipecolinate, another related compound, has been used in the development of small molecule inhibitors of Legionella MIP protein .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

将来の方向性

Piperidines play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

ethyl piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512500 |

Source

|

| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-piperidinecarboxylate hydrochloride | |

CAS RN |

4842-86-8 |

Source

|

| Record name | Ethyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)